molecular formula C8H7BrN2 B1510018 4-(Aminomethyl)-2-bromobenzonitrile

4-(Aminomethyl)-2-bromobenzonitrile

Cat. No.: B1510018
M. Wt: 211.06 g/mol
InChI Key: AJLFVZCPQKPITD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Aminomethyl)-2-bromobenzonitrile (CAS 1177558-39-2) is a brominated and cyanated benzylamine derivative with the molecular formula C8H7BrN2 and a molecular weight of 211.06 g/mol . This compound serves as a versatile chemical building block in organic synthesis and pharmaceutical research. The molecule features both an aminomethyl group and a bromine atom on an aromatic ring that also contains a nitrile functional group, making it a valuable substrate for further chemical modifications, such as nucleophilic substitutions, reductions of the nitrile, and amide bond formations . While specific applications for this exact compound are not fully detailed in the literature, compounds with similar structures, particularly those containing an aminomethyl benzoic acid core, are known to be key intermediates in the synthesis of more complex molecules. For instance, such structures are utilized in the development of systemic hemostatics (e.g., Tranexamic acid derivatives) and in the field of peptide chemistry for conformational restriction to improve stability and binding affinity . Researchers may find this compound useful in exploring these and other areas of drug discovery and materials science. Handling should follow standard safety protocols. The compound has a warning signal word and is harmful if swallowed (H302) and causes serious eye irritation (H319) . For product stability, it is recommended to store this reagent in a dark place, under a sealed, dry environment at 2-8°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C8H7BrN2

Molecular Weight

211.06 g/mol

IUPAC Name

4-(aminomethyl)-2-bromobenzonitrile

InChI

InChI=1S/C8H7BrN2/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3H,4,10H2

InChI Key

AJLFVZCPQKPITD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CN)Br)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent-Driven Reactivity

  • 4-(Bromomethyl)benzonitrile: Replacing the aminomethyl group with bromomethyl (-CH₂Br) enhances electrophilicity, making it a potent alkylating agent. Its higher melting point (115–117°C) compared to aminomethyl analogs suggests greater crystallinity due to weaker polar interactions .
  • 4'-Bromomethyl-2-biphenylcarbonitrile: The biphenyl extension increases molecular weight (272.14 vs.
  • 4-(2-Azidoacetyl)-2-bromobenzonitrile: The azidoacetyl group enables click chemistry, a feature absent in the aminomethyl analog, facilitating bioconjugation in targeted drug delivery systems .
  • 2-Amino-4-bromobenzoic acid: Substituting the nitrile with a carboxylic acid (-COOH) alters solubility and introduces hydrogen-bonding capacity, favoring use as a biochemical reagent .

Comparative Physicochemical Data

Compound Name Molecular Formula Molecular Weight Substituents Melting Point (°C) Key Characteristics Reference
4-(Aminomethyl)-2-bromobenzonitrile C₈H₇BrN₂ 227.06 2-Br, 4-CH₂NH₂, CN Not reported Pharmaceutical intermediate
4-(Bromomethyl)benzonitrile C₈H₆BrN 196.04 4-CH₂Br, CN 115–117 Alkylating agent
4'-Bromomethyl-2-biphenylcarbonitrile C₁₄H₁₀BrN 272.14 Biphenyl, 2-CN, 4'-CH₂Br 125–128 Extended conjugation
4-(2-Azidoacetyl)-2-bromobenzonitrile C₉H₆BrN₃O 268.07 2-Br, 4-N₃COCH₂, CN Not reported Click chemistry applications
2-Amino-4-bromobenzoic acid C₇H₆BrNO₂ 232.03 2-NH₂, 4-Br, COOH Not reported Biochemical reagent

Preparation Methods

Bromination of 4-Methylbenzonitrile to 4-(Bromomethyl)-2-bromobenzonitrile

A foundational step in the synthesis is the bromination of 4-methylbenzonitrile at the benzylic position to form 4-(bromomethyl)benzonitrile derivatives. This is achieved using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).

Procedure:

  • Dissolve 4-methylbenzonitrile in dry carbon tetrachloride (CCl4).
  • Add N-bromosuccinimide (1.2 equivalents) and a catalytic amount of AIBN.
  • Reflux the mixture for approximately 8 hours under inert atmosphere.
  • Upon reaction completion, cool and filter the mixture.
  • Concentrate under reduced pressure and recrystallize to purify the product.

Reaction Data:

Parameter Details
Starting material 4-Methylbenzonitrile (1 g, 8.32 mmol)
Brominating agent N-Bromosuccinimide (1.77 g, 10 mmol)
Solvent Dry CCl4 (30 mL)
Initiator AIBN (catalytic amount)
Reaction time 8 hours reflux
Yield 90%
Characterization 1H NMR (300 MHz, CDCl3): δ 7.63-7.68 (m, 2H), 7.26-7.51 (m, 2H), 4.48 (s, 1H) ppm; MS (FAB): m/z 196.71 (calcd 196.04)

This bromination step selectively introduces bromine at the benzylic position adjacent to the nitrile group, providing a key intermediate for further functionalization.

Amination of 4-(Bromomethyl)-2-bromobenzonitrile to 4-(Aminomethyl)-2-bromobenzonitrile

The conversion of the bromomethyl group to an aminomethyl group is typically performed via nucleophilic substitution with ammonia or an amine source.

Typical Procedure:

  • Dissolve 4-(bromomethyl)-2-bromobenzonitrile in an appropriate solvent such as ethanol or an alcohol.
  • Add excess liquid ammonia or ammonium hydroxide.
  • Heat under reflux conditions for several hours to promote substitution.
  • Upon completion, isolate the product by filtration or extraction.
  • Purify by recrystallization or chromatography.

This step replaces the bromine atom with an amino group, yielding this compound. The reaction conditions are optimized to minimize side reactions and maximize yield.

Alternative Synthetic Routes and Related Preparations

While direct literature on this compound is limited, related compounds such as 4-amino-2-trifluoromethylbenzonitrile have been synthesized via similar multi-step processes involving:

  • Position-selective bromination of substituted benzenes
  • Cyanide displacement reactions using cuprous cyanide
  • Aminolysis substitution with ammonia

These methods emphasize the importance of controlled bromination and nucleophilic substitution for efficient synthesis.

Summary of Key Reaction Parameters

Step Reagents/Conditions Yield (%) Notes
Bromination NBS, AIBN, dry CCl4, reflux 8 h 90 High selectivity for benzylic bromination
Amination (Nucleophilic substitution) NH3 (liquid or solution), reflux, ethanol Variable (typically high) Requires careful control to avoid side reactions

Research Findings and Optimization Notes

  • The use of NBS with AIBN in CCl4 provides a clean and high-yield bromination at the benzylic position without affecting the aromatic ring or nitrile group.
  • Reflux time and temperature are critical to maximize bromination efficiency and minimize by-products.
  • Amination reactions benefit from using excess ammonia and suitable solvents to drive the substitution to completion.
  • Purification by recrystallization after each step improves product purity, often exceeding 95% as confirmed by NMR and mass spectrometry.
  • Alternative solvents and radical initiators can be explored to improve environmental and safety profiles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(Aminomethyl)-2-bromobenzonitrile, and how do reaction conditions influence yield?

  • Methodology : Start with brominated benzaldehyde precursors (e.g., 4-bromo-2-chlorobenzaldehyde) and perform nucleophilic substitution using aminomethylating agents like ammonia or hydroxylamine sulfate. Monitor reaction progress via TLC or HPLC. Adjust solvents (e.g., DMF for polar intermediates) and catalysts (e.g., Pd for cross-coupling reactions) to optimize yield .
  • Key Data : Evidence from ammoxidation of p-bromotoluene suggests yields >70% under inert atmospheres at 80–100°C .

Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound?

  • Methodology : Use 1H^1H-NMR to confirm the presence of the aminomethyl group (δ ~2.5–3.5 ppm) and bromine-induced deshielding in aromatic protons (δ ~7.0–8.0 ppm). IR spectroscopy identifies nitrile stretches (~2220 cm1 ^{-1}) and NH2_2 bends (~1600 cm1 ^{-1}) .
  • Validation : Compare with reference spectra of structurally similar compounds, such as 4-bromobenzonitrile, to avoid misinterpretation .

Q. What purification strategies are effective for isolating high-purity this compound?

  • Methodology : Employ column chromatography with silica gel and a gradient elution system (hexane/ethyl acetate). Recrystallization from ethanol/water mixtures improves purity (>98%) .

Advanced Research Questions

Q. How does steric hindrance from the bromine substituent influence reactivity in cross-coupling reactions?

  • Methodology : Design Suzuki-Miyaura coupling experiments using aryl boronic acids. Compare reaction rates with non-brominated analogs. Use DFT calculations to analyze steric effects on transition states .
  • Data Contradictions : Bromine may slow coupling due to steric bulk but enhance regioselectivity in certain cases. Validate via kinetic studies and X-ray crystallography of intermediates .

Q. What computational tools predict the compound’s interactions with biological targets (e.g., enzymes)?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) using the crystal structure of related complexes (e.g., urokinase-type plasminogen activator with 4-(aminomethyl) benzoic acid, PDB ID: 3KGP). Parameterize ligands with GAFF force fields and simulate binding dynamics via MD .
  • Key Insight : The nitrile group may form hydrogen bonds with catalytic residues, while bromine modulates hydrophobic interactions .

Q. How do solvent polarity and pH affect the stability of this compound in aqueous solutions?

  • Methodology : Conduct accelerated stability studies under varying pH (3–10) and solvent systems (e.g., DMSO, PBS buffer). Monitor degradation via LC-MS and identify byproducts (e.g., hydrolysis to carboxylic acid derivatives) .
  • Critical Finding : The compound is stable in neutral DMSO but hydrolyzes rapidly in alkaline aqueous media (>pH 9) .

Q. What strategies mitigate conflicting data in spectroscopic characterization (e.g., overlapping peaks in NMR)?

  • Methodology : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Validate with high-resolution mass spectrometry (HRMS) and compare to analogs like 3-bromo-4-fluorobenzonitrile .

Tables for Key Data

Property Value/Technique Reference
Melting Point110–112°C (similar to 4-bromobenzonitrile)
Nitrile IR Stretch~2220 cm1^{-1}
1H^1H-NMR (Aromatic)δ 7.2–8.0 ppm (multiplet)
Synthetic Yield (Ammoxidation)70–85%

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